Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt is a complex organic compound. It is characterized by its sulfonic acid group attached to a benzene ring, along with a pyrazole ring system that includes azo and sulfonamide functionalities. This compound is notable for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Azo Coupling: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which then couples with the pyrazole ring.
Sulfonation: The sulfonic acid group is introduced by sulfonating the benzene ring using concentrated sulfuric acid or oleum.
Neutralization: The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and sulfonamide groups.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: In biological systems, it may interfere with signal transduction pathways by modulating the activity of key proteins.
Chemical Catalysis: In chemical reactions, it acts as a catalyst by providing an alternative reaction pathway with lower activation energy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the pyrazole and azo functionalities.
4-Methylbenzenesulfonic acid: Similar sulfonic acid group but different substituents on the benzene ring.
Azo dyes: Contain azo groups but may have different aromatic systems and substituents.
Uniqueness
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt is unique due to its combination of sulfonic acid, azo, and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
72828-87-6 |
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Molecular Formula |
C24H22N5NaO6S2 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
sodium;4-[3-methyl-4-[[4-methyl-3-[(4-methylphenyl)sulfamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C24H23N5O6S2.Na/c1-15-4-7-18(8-5-15)28-36(31,32)22-14-19(9-6-16(22)2)25-26-23-17(3)27-29(24(23)30)20-10-12-21(13-11-20)37(33,34)35;/h4-14,23,28H,1-3H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
IKLJQUKIHIKJOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
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